6,8-Dibromoimidazo[1,2-a]pyridine-2-carboxylic acid
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Overview
Description
6,8-Dibromoimidazo[1,2-a]pyridine-2-carboxylic acid is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by the presence of two bromine atoms at the 6 and 8 positions of the imidazo[1,2-a]pyridine ring and a carboxylic acid group at the 2 position. It is widely used in organic synthesis and pharmaceutical research due to its unique structural features and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-Dibromoimidazo[1,2-a]pyridine-2-carboxylic acid typically involves the bromination of imidazo[1,2-a]pyridine derivatives. One common method includes the reaction of 2-amino-3,5-dibromopyridine with chloroacetaldehyde in acetonitrile at 80°C for 10 hours. The reaction mixture is then purified using silica gel column chromatography to obtain the desired product with a yield of approximately 61.73% and a purity of 98.30% .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the process generally involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6,8-Dibromoimidazo[1,2-a]pyridine-2-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can undergo oxidation to form various oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of reduced imidazo[1,2-a]pyridine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed under anhydrous conditions.
Major Products Formed
The major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives, oxidized imidazo[1,2-a]pyridines, and reduced imidazo[1,2-a]pyridines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
6,8-Dibromoimidazo[1,2-a]pyridine-2-carboxylic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the development of pharmaceutical drugs, particularly those targeting infectious diseases and cancer.
Industry: The compound is used in the production of advanced materials and as a precursor for the synthesis of functionalized imidazo[1,2-a]pyridine derivatives
Mechanism of Action
The mechanism of action of 6,8-Dibromoimidazo[1,2-a]pyridine-2-carboxylic acid is not fully understood. it is believed to exert its effects through interactions with specific molecular targets and pathways. The bromine atoms and carboxylic acid group play a crucial role in its reactivity and binding affinity to biological targets. Further research is needed to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Similar Compounds
6-Bromoimidazo[1,2-a]pyridine: This compound has a single bromine atom at the 6 position and is used in similar applications as 6,8-Dibromoimidazo[1,2-a]pyridine-2-carboxylic acid.
6,8-Dibromoimidazo[1,2-a]pyrazine: This compound has a similar structure but with a pyrazine ring instead of a pyridine ring.
Uniqueness
This compound is unique due to the presence of two bromine atoms and a carboxylic acid group, which confer distinct chemical properties and reactivity. These features make it a valuable compound in the synthesis of complex molecules and the development of new pharmaceuticals .
Properties
IUPAC Name |
6,8-dibromoimidazo[1,2-a]pyridine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Br2N2O2/c9-4-1-5(10)7-11-6(8(13)14)3-12(7)2-4/h1-3H,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOYNQSCYEDXVFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=NC(=CN2C=C1Br)C(=O)O)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Br2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.94 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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